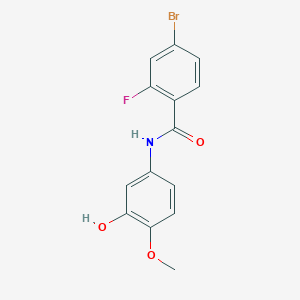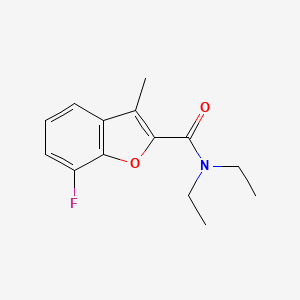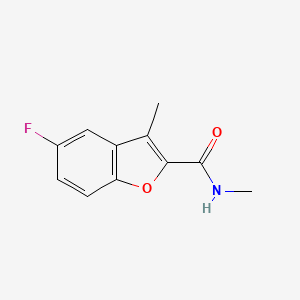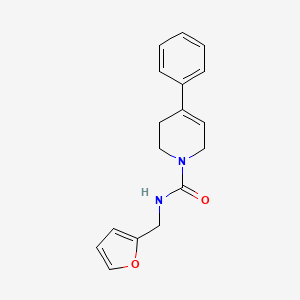![molecular formula C14H23N3O2 B7455062 6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455062.png)
6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPDD and is synthesized through a specific process that involves the reaction of several chemical compounds. In
Mécanisme D'action
The mechanism of action of MPDD is not fully understood, but it is believed to act as a modulator of the GABA receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system. MPDD is believed to enhance the activity of the GABA receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
MPDD has been shown to have a range of biochemical and physiological effects. In animal studies, MPDD has been shown to decrease locomotor activity and increase the duration of sleep. MPDD has also been shown to have anxiolytic and anticonvulsant effects. In vitro studies have shown that MPDD can modulate the activity of the GABA receptor and inhibit the reuptake of dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MPDD in lab experiments is its specificity. MPDD has a specific mechanism of action and can be used to study the effects of drugs on the GABA receptor. However, one of the limitations of using MPDD is its potential toxicity. MPDD has been shown to have toxic effects in animal studies, and caution should be taken when handling this compound.
Orientations Futures
There are several future directions for research on MPDD. One area of research could be the development of new drugs based on the structure of MPDD. Another area of research could be the study of the long-term effects of MPDD on the central nervous system. Additionally, research could be conducted to better understand the mechanism of action of MPDD and its interactions with other neurotransmitter systems. Finally, research could be conducted to investigate the potential therapeutic applications of MPDD in the treatment of neurological disorders.
Conclusion:
In conclusion, MPDD is a chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. The synthesis of MPDD involves the reaction of several chemical compounds, and its mechanism of action is believed to involve the modulation of the GABA receptor. MPDD has a range of biochemical and physiological effects, and caution should be taken when handling this compound due to its potential toxicity. There are several future directions for research on MPDD, including the development of new drugs based on its structure and the investigation of its potential therapeutic applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of MPDD involves the reaction of several chemical compounds, including 2,4-pentanedione, 1,2-diaminopropane, and pyrrolidine. The process starts with the reaction of 2,4-pentanedione and 1,2-diaminopropane in the presence of a catalyst, which results in the formation of a cyclic intermediate. This intermediate is then reacted with pyrrolidine to form MPDD.
Applications De Recherche Scientifique
MPDD has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. In medicinal chemistry, MPDD can be used as a lead compound to develop new drugs for the treatment of various diseases. In drug discovery, MPDD can be used as a tool to study the mechanism of action of drugs and their interactions with biological systems. In neuroscience research, MPDD can be used to study the effects of drugs on the central nervous system and to develop new drugs for the treatment of neurological disorders.
Propriétés
IUPAC Name |
6-methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11-6-2-3-7-14(11)12(18)17(13(19)15-14)10-16-8-4-5-9-16/h11H,2-10H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEUBQQAGFURRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Cyclopropyl-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455031.png)
![N-(2,6-dimethylphenyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7455039.png)

![1-(2-ethylphenyl)-5-oxo-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7455052.png)
![8-Ethyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455053.png)


![3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455067.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)
